2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

medicinal chemistry Suzuki–Miyaura coupling building block selection

2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246919‑45‑7) is a cyclopropyl‑substituted alkenyl boronic pinacol ester with molecular formula C₁₂H₂₁BO₂ and molecular weight 208.11 g·mol⁻¹. It is notified on the ECHA C&L inventory and is supplied as a colorless liquid with predicted density 1.0±0.1 g·cm⁻³, boiling point 217.9±23.0 °C and flash point 85.6±22.6 °C.

Molecular Formula C12H21BO2
Molecular Weight 208.11 g/mol
Cat. No. B12498214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H21BO2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2
InChIInChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3
InChIKeyJCKOHJOCBUCCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement-Ready Overview of a Cyclopropyl-Substituted Alkenyl Boronic Pinacol Ester


2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246919‑45‑7) is a cyclopropyl‑substituted alkenyl boronic pinacol ester with molecular formula C₁₂H₂₁BO₂ and molecular weight 208.11 g·mol⁻¹ . It is notified on the ECHA C&L inventory [1] and is supplied as a colorless liquid with predicted density 1.0±0.1 g·cm⁻³, boiling point 217.9±23.0 °C and flash point 85.6±22.6 °C . The compound is primarily employed as a building block in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to install a 2‑cyclopropylprop‑1‑en‑1‑yl fragment onto aryl or heteroaryl halides [2].

Why 2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced by Common Alkenyl or Cyclopropyl Boronic Esters


Closely related alkenyl boronic pinacol esters — such as isopropenylboronic acid pinacol ester (CAS 126726‑62‑3, MW 168.04) and (E)‑2‑cyclopropylvinylboronic acid pinacol ester (CAS 849061‑99‑0, MW 194.08) — lack either the cyclopropyl ring or the methyl substituent on the alkenyl moiety. These structural omissions produce meaningfully different steric profiles, boiling points (e.g., 90–95 °C at 3–4 mmHg for the cyclopropylvinyl analog versus 217.9 °C at 760 mmHg for the target compound ), and coupling‑partner reactivity in Suzuki–Miyaura reactions [1]. Consequently, substitution of this compound with a simpler alkenyl boronic ester in a synthetic sequence will alter the steric and electronic environment at the reacting carbon, potentially changing reaction yields, regioselectivity, and the physicochemical properties of downstream intermediates in multi‑step syntheses of pharmaceuticals and agrochemicals.

Quantitative Differential Evidence for 2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Versus Closest Analogs


Molecular Weight and Steric Bulk Differentiation Versus Isopropenyl and Cyclopropylvinyl Analogs

The molecular weight of 2-(2-cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 208.11 g·mol⁻¹ , which is 23.9 % larger than isopropenylboronic acid pinacol ester (168.04 g·mol⁻¹) and 7.2 % larger than (E)-2-cyclopropylvinylboronic acid pinacol ester (194.08 g·mol⁻¹) . This mass difference reflects the presence of both a cyclopropyl ring and a methyl substituent on the alkenyl carbon, generating greater steric demand at the reacting center compared to mono‑substituted or unsubstituted vinyl boronates.

medicinal chemistry Suzuki–Miyaura coupling building block selection

Boiling Point and Flash Point Comparison: Handling and Storage Implications

The target compound exhibits a predicted boiling point of 217.9±23.0 °C at 760 mmHg and a flash point of 85.6±22.6 °C . In contrast, (E)-2-cyclopropylvinylboronic acid pinacol ester has a measured boiling point of 90–95 °C at 3–4 mmHg (lit.) and a flash point of 93 °C . While the flash points are broadly comparable, the substantially higher normal‑pressure boiling point of the target compound indicates lower volatility, which may reduce evaporative losses during ambient‑temperature handling and simplify solvent‑exchange operations in multi‑step syntheses.

process chemistry safety assessment physical property comparison

Stereochemical Identity: E‑Configuration as a Determinant of Downstream Product Geometry

Multiple suppliers list the compound predominantly as the (E)‑isomer . In Suzuki–Miyaura cross‑coupling, alkenyl boronic esters generally transfer with retention of olefin geometry [1]. Therefore, procurement of the stereochemically defined (E)‑2‑(2‑cyclopropylprop‑1‑en‑1‑yl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 2246919‑45‑7) is critical when the downstream target requires a specific alkene configuration, in contrast to the (Z)‑isomer or stereochemically ambiguous mixtures that may arise from alternative synthetic routes to cyclopropyl‑substituted alkenes.

stereoselective synthesis Suzuki–Miyaura coupling geometric purity

Storage Condition Requirements and Implied Relative Stability

The target compound requires refrigerated storage at 2–8 °C [1]. By comparison, isopropenylboronic acid pinacol ester and (E)-2-cyclopropylvinylboronic acid pinacol ester are generally stored at 2–8 °C as well , indicating that the cyclopropyl‑methyl substitution does not fundamentally degrade thermal stability relative to simpler alkenyl pinacol esters. However, the review literature notes that alkenyl boron reagents as a class are more prone to protodeborylation, dimerization, and polymerization than aryl boron reagents [2], establishing that careful cold‑chain management is equally important for this compound.

reagent stability storage compliance procurement logistics

Rotatable Bond Count and Conformational Flexibility Versus Cyclopropylvinyl Analog

The compound possesses 2 rotatable bonds , compared with 2 rotatable bonds for (E)-2-cyclopropylvinylboronic acid pinacol ester [1] and 1 rotatable bond for isopropenylboronic acid pinacol ester. The additional methyl substituent on the propenyl group introduces the potential for allylic strain that can influence the conformational preferences of the coupled product, a factor relevant in structure‑based drug design where specific dihedral angles between the cyclopropyl and aryl rings may be required for target engagement.

drug design physicochemical profiling building block selection

Procurement Cost Premium Relative to Simpler Alkenyl Boronic Esters

As of May 2025, the listed price for 2-(2-cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is approximately ¥3,300 CNY (~$460 USD) per gram and ¥8,250 CNY (~$1,150 USD) per 5 g . In comparison, isopropenylboronic acid pinacol ester is listed at approximately $75 USD per 5 g and (E)-2-cyclopropylvinylboronic acid pinacol ester at approximately $120–200 USD per 5 g . The cost premium reflects the additional synthetic steps required to install both the cyclopropyl and methyl substituents on the propenyl framework, as well as the lower commercial demand volume for this specialized building block.

procurement economics cost‑benefit analysis building block sourcing

Optimal Research and Industrial Application Scenarios for 2-(2-Cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Synthesis of Sterically Demanding Cyclopropyl‑Substituted Styrenes and Heteroaryl Analogs

When a drug discovery program requires a cyclopropyl‑substituted alkene with a defined (E)‑configuration and an additional methyl group at the internal olefin position — for example, to occupy a specific hydrophobic pocket in a protein target — 2-(2-cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the preferred building block over (E)-2-cyclopropylvinylboronic acid pinacol ester because the latter lacks the methyl substituent and would produce a less sterically demanding, less conformationally constrained coupled product . The E‑olefin geometry is retained during Suzuki–Miyaura coupling with aryl or heteroaryl halides [1], ensuring stereochemical fidelity.

Medicinal Chemistry Exploration of Cyclopropyl‑Alkene SAR Around Lead Compounds

Structure‑activity relationship (SAR) studies often require systematic variation of substituents around a core scaffold. This compound provides a direct route to install a 2‑cyclopropylprop‑1‑en‑1‑yl fragment, which simultaneously explores the effects of cyclopropyl ring strain, olefin geometry, and allylic methyl substitution on target binding . Compared to sequential installation using simpler building blocks followed by additional alkylation steps, the single‑step Suzuki coupling using this pre‑assembled boronic ester is more step‑economical and avoids protecting‑group manipulations [2].

Agrochemical Intermediate Synthesis Requiring Specific Alkene Substitution Patterns

Agrochemical active ingredients frequently incorporate cyclopropyl and alkenyl motifs for metabolic stability and environmental persistence tuning. The higher boiling point and lower volatility of this compound relative to simpler alkenyl boronates may simplify handling in pilot‑plant settings where evaporative loss of volatile reagents poses both a safety hazard and a yield‑consistency challenge. Procurement of the compound in multi‑gram quantities (5 g catalog listing ) supports initial scale‑up feasibility studies.

Building Block for Cyclopropanation‑Derived Libraries via Tandem Suzuki–Simmons–Smith Sequences

Alkenyl boronic pinacol esters can serve as substrates for stereospecific Simmons–Smith cyclopropanation to generate cyclopropylboronic ester derivatives [3]. The unique 2‑cyclopropylprop‑1‑en‑1‑yl substitution pattern of this compound, when subjected to cyclopropanation followed by a second Suzuki–Miyaura coupling, could generate bicyclopropyl architectures that are inaccessible from simpler alkenyl boronates. This tandem reactivity profile is particularly valuable for diversity‑oriented synthesis (DOS) campaigns seeking novel three‑dimensional chemical space.

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